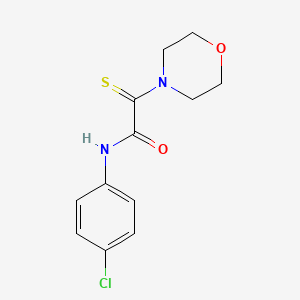
2-chloro-4-(4-morpholinylcarbonothioyl)phenyl 4-biphenylcarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-4-(4-morpholinylcarbonothioyl)phenyl 4-biphenylcarboxylate, also known as CMCT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CMCT is a heterocyclic organic compound that contains a chloro group, a morpholine ring, a thiocarbonyl group, and a biphenylcarboxylate group.
Wirkmechanismus
The mechanism of action of 2-chloro-4-(4-morpholinylcarbonothioyl)phenyl 4-biphenylcarboxylate involves its ability to bind to proteins and nucleic acids. 2-chloro-4-(4-morpholinylcarbonothioyl)phenyl 4-biphenylcarboxylate binds to proteins through its thiocarbonyl group and to nucleic acids through its biphenylcarboxylate group. The binding of 2-chloro-4-(4-morpholinylcarbonothioyl)phenyl 4-biphenylcarboxylate to proteins and nucleic acids results in a change in the fluorescence intensity of 2-chloro-4-(4-morpholinylcarbonothioyl)phenyl 4-biphenylcarboxylate, which can be used to study the interactions between 2-chloro-4-(4-morpholinylcarbonothioyl)phenyl 4-biphenylcarboxylate and its targets.
Biochemical and Physiological Effects:
2-chloro-4-(4-morpholinylcarbonothioyl)phenyl 4-biphenylcarboxylate has been shown to have minimal biochemical and physiological effects on cells and tissues. It is non-toxic and does not affect cell viability or proliferation. 2-chloro-4-(4-morpholinylcarbonothioyl)phenyl 4-biphenylcarboxylate has been used in live-cell imaging studies, where it has been shown to be a useful tool for monitoring protein localization and dynamics.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-chloro-4-(4-morpholinylcarbonothioyl)phenyl 4-biphenylcarboxylate in lab experiments include its high sensitivity, specificity, and selectivity. 2-chloro-4-(4-morpholinylcarbonothioyl)phenyl 4-biphenylcarboxylate is also easy to use and can be used in a variety of experimental conditions. However, the limitations of using 2-chloro-4-(4-morpholinylcarbonothioyl)phenyl 4-biphenylcarboxylate include its limited solubility in aqueous solutions and its susceptibility to photobleaching.
Zukünftige Richtungen
There are several future directions for the use of 2-chloro-4-(4-morpholinylcarbonothioyl)phenyl 4-biphenylcarboxylate in scientific research. One potential direction is the development of new 2-chloro-4-(4-morpholinylcarbonothioyl)phenyl 4-biphenylcarboxylate derivatives with improved solubility and photostability. Another direction is the use of 2-chloro-4-(4-morpholinylcarbonothioyl)phenyl 4-biphenylcarboxylate in the study of membrane proteins and lipid-protein interactions. 2-chloro-4-(4-morpholinylcarbonothioyl)phenyl 4-biphenylcarboxylate can also be used in the study of intracellular signaling pathways and drug discovery. Overall, 2-chloro-4-(4-morpholinylcarbonothioyl)phenyl 4-biphenylcarboxylate has the potential to be a valuable tool in various scientific research fields.
Synthesemethoden
The synthesis of 2-chloro-4-(4-morpholinylcarbonothioyl)phenyl 4-biphenylcarboxylate involves the reaction between 2-chloro-4-nitrophenyl 4-biphenylcarboxylate and morpholine-4-carbothioamide in the presence of a reducing agent. The reaction yields 2-chloro-4-(4-morpholinylcarbonothioyl)phenyl 4-biphenylcarboxylate as a yellow solid with a melting point of 190-192°C.
Wissenschaftliche Forschungsanwendungen
2-chloro-4-(4-morpholinylcarbonothioyl)phenyl 4-biphenylcarboxylate has been widely used as a fluorescent probe in various scientific research fields. It has been used as a fluorescent probe for proteins, nucleic acids, and lipids. 2-chloro-4-(4-morpholinylcarbonothioyl)phenyl 4-biphenylcarboxylate has also been used in the study of enzyme kinetics, protein-ligand interactions, and drug discovery.
Eigenschaften
IUPAC Name |
[2-chloro-4-(morpholine-4-carbothioyl)phenyl] 4-phenylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClNO3S/c25-21-16-20(23(30)26-12-14-28-15-13-26)10-11-22(21)29-24(27)19-8-6-18(7-9-19)17-4-2-1-3-5-17/h1-11,16H,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGGICTCANFSHRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)C2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(morpholin-4-ylcarbonothioyl)phenyl biphenyl-4-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[1-(3-cyclopentylpropyl)-4-piperidinyl]-N-cyclopropylpropanamide](/img/structure/B4962878.png)
![4-{2-[2-(2-bromophenoxy)ethoxy]ethyl}morpholine](/img/structure/B4962879.png)
![N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-3-fluorobenzamide](/img/structure/B4962883.png)
![1-isopropyl-4-(3-{5-[3-(trifluoromethyl)benzyl]-1,3,4-oxadiazol-2-yl}propanoyl)piperazine](/img/structure/B4962891.png)
![2-[2-hydroxy-3-(4-nitrophenoxy)propyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide](/img/structure/B4962892.png)
![N-(2,4-dimethoxyphenyl)-3-{1-[4-(methylthio)benzyl]-4-piperidinyl}propanamide](/img/structure/B4962895.png)


![methyl 4-{[2-(2-fluorophenyl)-1-(4-methoxyphenyl)-5-oxo-1,5-dihydro-4H-imidazol-4-ylidene]methyl}benzoate](/img/structure/B4962918.png)
![3-chloro-N-({[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4962934.png)

![5-{[(3-methylphenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4962948.png)
![N-(1-{1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B4962952.png)